BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

B-RafV600E Kinase inhibition Arylsulfonamide SAR

3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-28-6) is a synthetic small molecule belonging to the arylsulfonamide–thiazole class, a privileged scaffold extensively explored in kinase inhibitor and ion channel modulator programs. The compound integrates a 3-fluoro-4-methoxybenzenesulfonamide headgroup, a thiazole core substituted with an m-tolyl ring at the 2-position, and an ethylenediamine linker.

Molecular Formula C19H19FN2O3S2
Molecular Weight 406.49
CAS No. 896607-28-6
Cat. No. B2702745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896607-28-6
Molecular FormulaC19H19FN2O3S2
Molecular Weight406.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C19H19FN2O3S2/c1-13-4-3-5-14(10-13)19-22-15(12-26-19)8-9-21-27(23,24)16-6-7-18(25-2)17(20)11-16/h3-7,10-12,21H,8-9H2,1-2H3
InChIKeyVGGKSQSGGIWLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-28-6): Structural Classification and Core Procurement Identifiers


3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-28-6) is a synthetic small molecule belonging to the arylsulfonamide–thiazole class, a privileged scaffold extensively explored in kinase inhibitor and ion channel modulator programs [1] [2]. The compound integrates a 3-fluoro-4-methoxybenzenesulfonamide headgroup, a thiazole core substituted with an m-tolyl ring at the 2-position, and an ethylenediamine linker. This specific substitution pattern distinguishes it from other members of the benzenesulfonamide thiazole family, where variations in the aryl sulfonamide and thiazole substituents critically modulate target engagement, selectivity, and physicochemical properties.

Why Generic Substitution Fails for 3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide: Key Structural Determinants


Benzenesulfonamide thiazoles are not interchangeable because small modifications in the aryl sulfonamide ring (e.g., fluorine position, methoxy presence) or the thiazole substituent (e.g., m-tolyl vs. p-tolyl or phenyl) can drastically alter target affinity, selectivity, and ADME/PK profile [1]. The ortho-fluoro motif on the sulfonamide headgroup has been identified as a critical determinant for B-RafV600E inhibition, while the m-tolyl group on the thiazole influences lipophilicity and steric complementarity with hydrophobic kinase pockets [1]. Substituting an analog lacking these precise features—even one with a similar core—risks loss of potency, altered selectivity, or unfavorable physicochemical properties, making compound-specific validation essential for procurement decisions.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-28-6) Against Structural Analogs


B-RafV600E Kinase Inhibition: Ortho-Fluoro Arylsulfonamide Advantage

The target compound contains a fluorine atom ortho to the sulfonamide nitrogen, a structural feature shown to be essential for potent B-RafV600E inhibition in this chemotype. In the seminal series, compounds bearing this ortho-fluoro arylsulfonamide headgroup achieved IC50 values in the low nanomolar range (e.g., 3.2 nM for a close analog) [1]. Analogs lacking the ortho-fluoro substitution or bearing alternative substituents exhibited significantly reduced potency (>10-fold loss) [1]. The combination of meta-fluoro and para-methoxy substituents in the target compound represents a unique electronic and steric profile not present in the original reference compounds, potentially offering differentiated selectivity or metabolic stability.

B-RafV600E Kinase inhibition Arylsulfonamide SAR

HIV-1 Protease Inhibition: Preliminary Evidence for Antiviral Application

The compound has been registered as a ligand in the BRENDA enzyme database with reported inhibitory activity against HIV-1 protease (Ki = 20 nM) [1]. This value is comparable to early-generation peptidomimetic inhibitors (e.g., saquinavir Ki ~0.12 nM) but represents a structurally distinct non-peptidic sulfonamide scaffold [1]. In contrast, closely related benzenesulfonamide thiazoles lacking the 3-fluoro-4-methoxy substitution pattern have not been reported as HIV-1 protease inhibitors, suggesting that the specific substitution confers a unique target engagement profile.

HIV-1 protease Antiviral Sulfonamide pharmacophore

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Des-Alkyl Analog

The presence of the m-tolyl group on the thiazole ring increases calculated logP (cLogP) by approximately 1.5–2.0 log units compared to the des-methyl (phenyl) analog, based on fragment-based calculations [1]. This elevated lipophilicity may improve passive permeability but could reduce aqueous solubility. The 3-fluoro-4-methoxy substitution on the benzenesulfonamide further modulates electron density and hydrogen-bond acceptor capacity, distinguishing this compound from analogs with different halogen/methoxy patterns (e.g., 4-chloro or 3,4-dimethoxy derivatives).

Lipophilicity ADME Physicochemical property space

Recommended Application Scenarios for 3-Fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide Based on Evidence


B-RafV600E Kinase Inhibitor Lead Optimization

The compound serves as a rationally designed starting point for structure–activity relationship (SAR) studies targeting B-RafV600E-driven cancers (e.g., melanoma, colorectal carcinoma). Its ortho-fluoro arylsulfonamide headgroup and m-tolylthiazole core align with the pharmacophoric requirements for high-affinity B-RafV600E binding [1]. Medicinal chemistry teams can use this compound to explore substituent effects around the 3-fluoro-4-methoxybenzene ring, with the goal of improving selectivity over wild-type B-Raf and C-Raf while maintaining cellular potency.

Non-Peptidic HIV-1 Protease Inhibitor Discovery

Given the reported HIV-1 protease inhibitory activity (Ki = 20 nM) [2], this compound is a suitable scaffold for antiviral drug discovery programs seeking non-peptidic inhibitors. Its structural dissimilarity to existing clinical protease inhibitors (e.g., saquinavir, darunavir) suggests potential activity against resistant viral strains. Researchers can profile this compound in phenotypic antiviral assays and resistance panels to validate its mechanism and differentiate it from peptidomimetic competitors.

Chemical Probe for Sulfonamide–Protein Interaction Profiling

The compound’s dual pharmacophore (sulfonamide + thiazole) and unique substitution pattern make it a valuable chemical probe for chemoproteomics or affinity-based protein profiling (e.g., kinobeads, thermal proteome profiling). Its use can help identify novel sulfonamide-binding targets beyond B-Raf and HIV-1 protease, potentially uncovering new therapeutic applications [1] [2].

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.